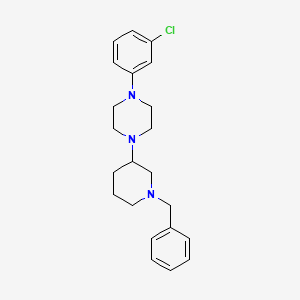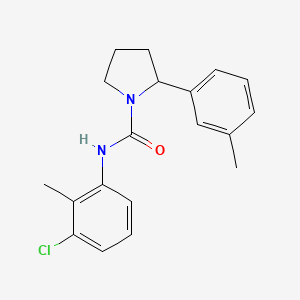![molecular formula C12H13ClN4O B6118047 2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6118047.png)
2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as ACT or allyl triazolone, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase (Zhang et al., 2017). Additionally, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway (Jiang et al., 2014).
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, such as MCF-7 breast cancer cells and HepG2 liver cancer cells (Jiang et al., 2014). This compound has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain (Zhang et al., 2017). In addition, this compound has been shown to exhibit antifungal activity against various plant pathogens (Zhang et al., 2013).
実験室実験の利点と制限
One of the advantages of using 2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one in lab experiments is its relatively simple synthesis method. Additionally, this compound has been found to exhibit a broad range of biological activities, making it a versatile compound for various research applications. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of 2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one. One potential direction is the investigation of its potential as an anticancer agent in vivo. Another direction is the development of novel derivatives of this compound with improved solubility and bioavailability. Additionally, the potential of this compound as a treatment for Alzheimer's disease and other neurodegenerative disorders warrants further investigation.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been found to exhibit a broad range of biological activities. Further research is needed to fully understand its mechanism of action and to explore its potential in various applications.
合成法
The synthesis of 2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one involves the reaction of allylamine with 4-chlorobenzylamine in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with sodium azide and acetic anhydride to form the final product. The yield of this compound is reported to be around 70% (Zhang et al., 2013).
科学的研究の応用
2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has been studied extensively for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, this compound has been found to exhibit antifungal activity against various plant pathogens (Zhang et al., 2013). In medicine, this compound has been investigated for its potential as an anticancer agent (Jiang et al., 2014) and as a treatment for Alzheimer's disease (Zhang et al., 2017). In material science, this compound has been used as a building block for the synthesis of novel polymers (Li et al., 2019).
特性
IUPAC Name |
5-[(4-chloroanilino)methyl]-2-prop-2-enyl-4H-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-2-7-17-12(18)15-11(16-17)8-14-10-5-3-9(13)4-6-10/h2-6,14H,1,7-8H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNQJPMEMYXKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)NC(=N1)CNC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B6117978.png)
![[1-(3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B6117987.png)

![N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B6118011.png)


![methyl 5-ethyl-2-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6118028.png)
![{3-(3-chlorobenzyl)-1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methanol](/img/structure/B6118044.png)
![N-(4-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6118052.png)
![1,5-dimethyl-9-oxo-N,N'-diphenyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B6118054.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-chloro-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6118057.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B6118059.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6118073.png)
